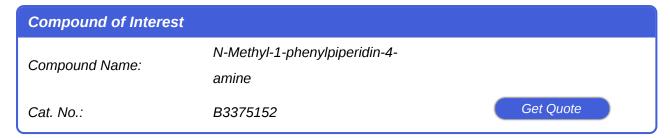


# The Role of 4-Anilino-1-methylpiperidine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-anilino-1-methylpiperidine, a heterocyclic amine of significant interest in the field of organic synthesis, particularly in the development of pharmacologically active compounds. This document details its synthesis, chemical properties, and its primary role as a synthetic intermediate.

### Introduction

4-Anilino-1-methylpiperidine is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1] Its structure, featuring a phenylamino group at the 4-position and a methyl group on the piperidine nitrogen, makes it a valuable building block for the synthesis of complex molecules, most notably as an analogue to precursors of potent synthetic opioids. While much of the documented research focuses on its N-benzyl and N-Boc counterparts as precursors to fentanyl and its derivatives, the 1-methyl analogue serves as a key subject for understanding the fundamental reactivity and synthetic utility of this class of compounds.

# **Physicochemical Properties and Characterization**

A summary of the key physicochemical properties of 4-anilino-1-methylpiperidine is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.



Property	Value	Reference
CAS Number	22261-94-5	[2][3]
Molecular Formula	C12H18N2	[2][3]
Molecular Weight	190.28 g/mol	[2][3]
Appearance	Not specified, likely an oil or low-melting solid	
Storage	2°C - 8°C	[3]

Spectroscopic Characterization (Predicted):

While explicit spectra for 4-anilino-1-methylpiperidine are not widely published, its spectral characteristics can be predicted based on analogous structures.

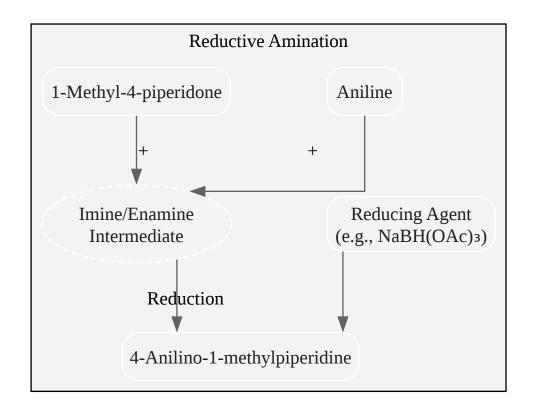
- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the aniline ring, the methine proton at the 4-position of the piperidine ring, the piperidine methylene protons, and a singlet for the N-methyl group.
- 13C NMR: The spectrum would display distinct signals for the aromatic carbons, the substituted carbon of the piperidine ring at the 4-position, the piperidine methylene carbons, and the N-methyl carbon.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
- IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the aniline moiety and C-H stretching from the aliphatic and aromatic components.

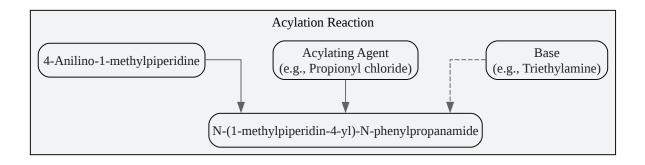
## Synthesis of 4-Anilino-1-methylpiperidine

The most logical and widely employed method for the synthesis of 4-anilinopiperidine derivatives is the reductive amination of a 4-piperidone with aniline. This approach is anticipated to be the primary route to 4-anilino-1-methylpiperidine.

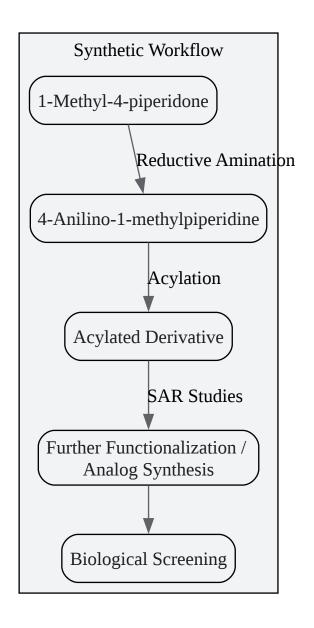
#### 3.1. General Reaction Scheme











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## References

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